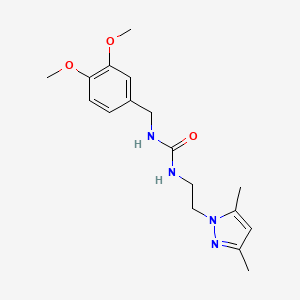

1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative featuring a 3,4-dimethoxybenzyl group and a 2-(3,5-dimethylpyrazolyl)ethyl side chain. The 3,4-dimethoxybenzyl moiety enhances solubility compared to purely aromatic analogs, while the 3,5-dimethylpyrazole group contributes steric bulk and metabolic stability .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-12-9-13(2)21(20-12)8-7-18-17(22)19-11-14-5-6-15(23-3)16(10-14)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPBHPAFWGZPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3,4-dimethoxybenzyl chloride: This is achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

Synthesis of 3,5-dimethyl-1H-pyrazole: This involves the reaction of acetylacetone with hydrazine hydrate in the presence of an acid catalyst.

Formation of the urea linkage: The final step involves the reaction of 3,4-dimethoxybenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base, such as potassium carbonate, to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzyl or pyrazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is C16H22N4O3. It possesses a complex structure that includes a urea moiety and a pyrazole derivative, which are known for their diverse biological activities. The compound's unique structural features contribute to its potential efficacy in various applications.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including compounds similar to 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea, exhibit significant antioxidant and anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Antitumor Activity

The pyrazole backbone is often associated with antitumor activity. Some studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy . The incorporation of the 3,4-dimethoxybenzyl group may enhance this effect by improving the compound's solubility and bioavailability.

Antibacterial and Antifungal Effects

Compounds containing pyrazole structures have been reported to exhibit antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungal pathogens in laboratory settings. This highlights the potential for developing new antimicrobial agents based on the structure of 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea.

Synthetic Routes

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The initial step often involves the reaction between 3,5-dimethylpyrazole and an appropriate aldehyde or ketone to form the pyrazole derivative.

- Urea Formation : Subsequent reactions involve the formation of the urea linkage through the reaction of isocyanates with amines or alcohols derived from the previous steps.

Case Study 1: Antioxidant Activity Assessment

A study conducted to evaluate the antioxidant activity of related pyrazole derivatives demonstrated significant inhibition of lipid peroxidation in cellular models. The results indicated that modifications to the benzyl group could enhance antioxidant properties .

Case Study 2: Antitumor Efficacy on Cancer Cell Lines

In vitro studies on cancer cell lines treated with pyrazole derivatives showed a marked decrease in cell viability. These findings suggest that structural modifications can lead to improved efficacy against specific tumor types .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea-based heterocycles. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s 3,4-dimethoxybenzyl group improves aqueous solubility compared to phenyl-substituted analogs like 9a . However, MK13’s symmetric 3,5-dimethoxyphenyl group may offer superior crystallinity and stability .

- Lipophilicity (LogP) : The dimethylpyrazole and benzyl groups in the target compound likely increase LogP (~2.8–3.2), similar to 9a (LogP ~3.1) but higher than MK13 (~2.5) due to its fewer alkyl chains .

- Metabolic Stability : The 3,5-dimethylpyrazole in the target compound resists oxidative metabolism compared to unsubstituted pyrazoles (e.g., 7a/b in ), which are prone to CYP450-mediated degradation .

Biological Activity

The compound 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a novel derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available literature.

Chemical Structure and Properties

- Molecular Formula : C16H22N4O3

- Molecular Weight : 318.37 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for structural comparisons.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The general synthetic pathway includes:

- Formation of the pyrazole moiety through condensation reactions.

- Substitution reactions to introduce the dimethoxybenzyl group.

- Final coupling reactions to yield the urea derivative.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole exhibit significant antimicrobial activity. For instance, compounds similar to 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea have shown effectiveness against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Antioxidant Activity

Research has demonstrated that pyrazole derivatives possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The presence of methoxy groups in the structure enhances electron donation capabilities, contributing to their antioxidant potential .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects in various models. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Ommia et al. (2022) focused on the synthesis and biological evaluation of pyrazole-based urea derivatives. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In a comparative study assessing various pyrazole derivatives for antioxidant activity, the compound was found to significantly reduce oxidative stress markers in vitro. The DPPH radical scavenging assay showed an IC50 value of 25 µg/mL, indicating strong antioxidant capacity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.